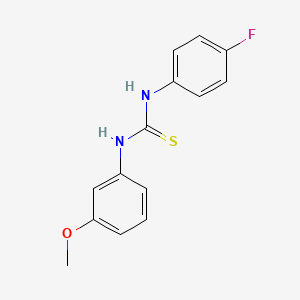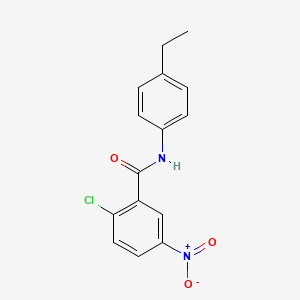
2-chloro-N-(4-ethylphenyl)-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(4-ethylphenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethylphenyl group, and a nitro group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-ethylphenyl)-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-ethylphenylamine, undergoes nitration to introduce the nitro group at the desired position on the benzene ring.
Chlorination: The nitrated product is then subjected to chlorination to introduce the chloro group.
Amidation: Finally, the chlorinated nitro compound is reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Reduction: The major product formed is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
科学的研究の応用
2-Chloro-N-(4-ethylphenyl)-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-chloro-N-(4-ethylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can modulate biological pathways.
類似化合物との比較
- 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
- 2-Chloro-N-(4-ethylphenyl)propanamide
Comparison:
- 2-Chloro-N-(4-ethylphenyl)-5-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and biological activity.
- 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has additional fluorine atoms, which can influence its electronic properties and reactivity.
- 2-Chloro-N-(4-ethylphenyl)propanamide lacks the nitro group, making it less reactive in certain chemical transformations compared to this compound.
特性
IUPAC Name |
2-chloro-N-(4-ethylphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-2-10-3-5-11(6-4-10)17-15(19)13-9-12(18(20)21)7-8-14(13)16/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWZCFFFDSUYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
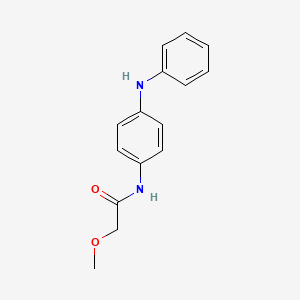
![1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOLE-6-CARBONITRILE](/img/structure/B5825776.png)
![4-ethyl-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5825783.png)
![N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide](/img/structure/B5825790.png)
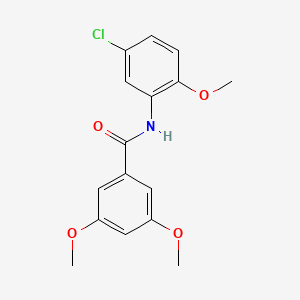
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B5825817.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5825824.png)
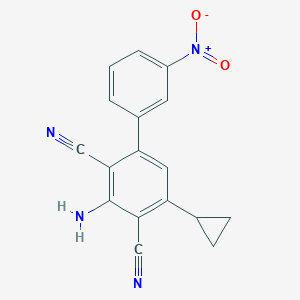
![METHYL 2-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B5825828.png)
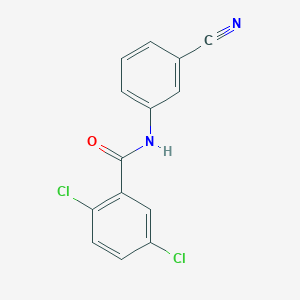
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5825842.png)
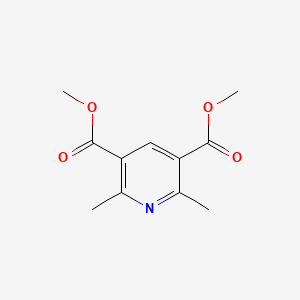
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5825862.png)
